1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3S and a molecular weight of 284.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an oxane (tetrahydropyran) ring, both of which are functionalized with sulfonyl and amine groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Preparation Methods
The synthesis of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the oxane ring followed by the introduction of the sulfonyl and amine groups. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized from tetrahydropyran through sulfonylation reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Functionalization: The sulfonyl and amine groups are added through sulfonylation and amination reactions, respectively.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and amine groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-ylsulfonyl)-4-piperidinamine: Similar structure but lacks the hydrochloride salt form.
4-(Oxane-4-sulfonyl)piperidine: Lacks the amine group, resulting in different chemical properties and reactivity.
1-(Oxane-4-sulfonyl)piperidin-4-amine: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups and the hydrochloride salt form, which enhances its solubility and makes it more versatile for various applications .
Properties
IUPAC Name |
1-(oxan-4-ylsulfonyl)piperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S.ClH/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10;/h9-10H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJLZQAMIURMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.